

Physical and chemical properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

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Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide on 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical and chemical properties of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**, a thiophene derivative of interest in chemical and pharmaceutical research. This document compiles available data on its fundamental properties, spectral characteristics, and synthetic approaches, presenting it in a structured format for easy reference and comparison.

Core Compound Information

Property	Value
IUPAC Name	5-(4-isopropylphenyl)thiophene-2-carboxylic acid
CAS Number	943115-91-1[1][2]
Molecular Formula	C ₁₄ H ₁₄ O ₂ S[1][3]
Molecular Weight	246.33 g/mol [1][2]
Physical Form	Solid[1]
Storage	Refrigerator[1]

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**, such as melting point, boiling point, and pKa, are not readily available in the public domain. However, information on related compounds can provide estimations. For instance, the parent compound, thiophene-2-carboxylic acid, has a melting point of 125-127 °C and a boiling point of 260 °C. The pKa of carboxylic acids can be influenced by substituents, though specific experimental values for this compound are not currently documented. The compound is expected to be soluble in organic solvents.

Spectral Data Analysis

Detailed experimental spectra for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** are not widely published. The following sections outline the expected spectral characteristics based on the analysis of its structural motifs and data from related thiophene derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is expected to show distinct signals corresponding to the protons on the thiophene ring, the isopropylphenyl group, and the carboxylic acid. The aromatic protons on the thiophene and phenyl rings would likely appear in the range of 7.0-8.0 ppm. The septet for the isopropyl CH and the doublet for the two methyl groups would be expected in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons of the thiophene and phenyl rings would appear between 120-150 ppm. The carbons of the isopropyl group would be found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. For **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**, the following characteristic absorption bands are anticipated:

- A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
- C-H stretching vibrations for the aromatic and isopropyl groups in the 2800-3100 cm⁻¹ region.
- C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.33 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the isopropyl group. The base peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺).

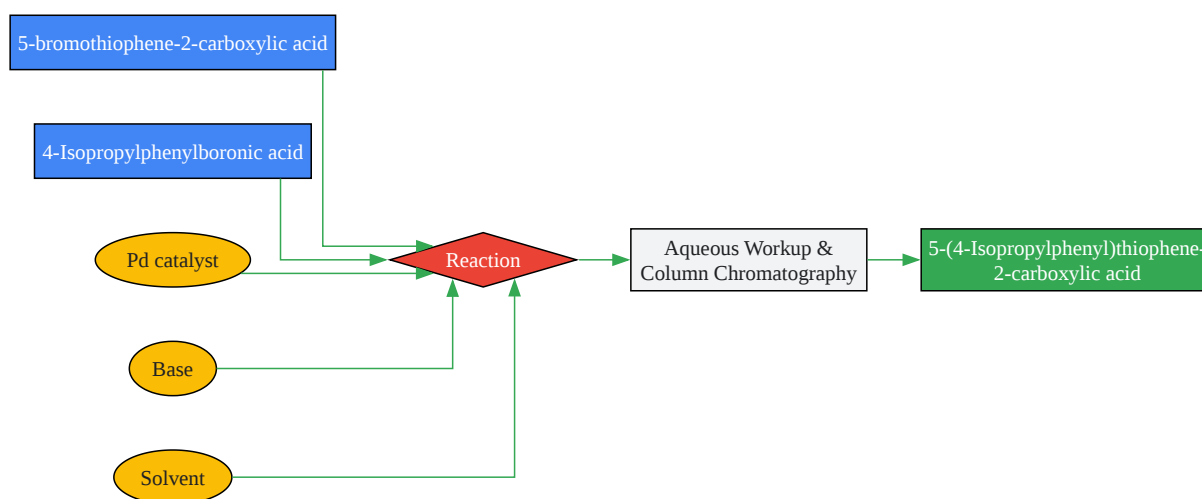
Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** are not extensively documented in readily accessible literature. However, general synthetic strategies for related 5-arylthiophene-2-

carboxylic acids can be adapted. Two common and effective methods are the Suzuki cross-coupling reaction and the Gewald synthesis.

Synthetic Workflow: Suzuki Cross-Coupling Approach

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A plausible synthetic route for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** using this method is outlined below.



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Caption: Suzuki cross-coupling workflow for synthesis.

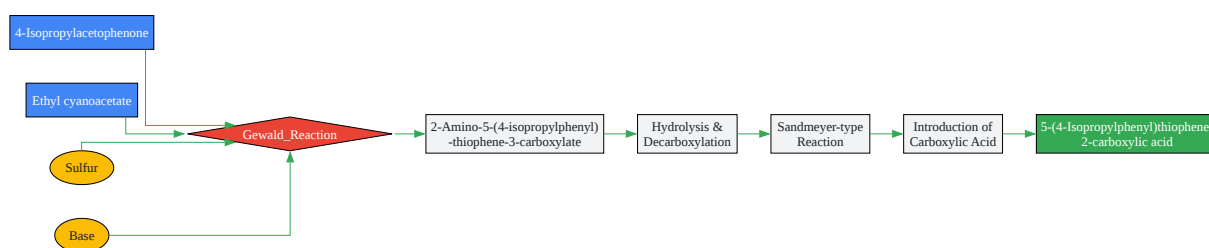
Methodology:

- Reactant Preparation: 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid are used as the starting materials.

- **Catalyst System:** A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$, is employed along with a base (e.g., Na_2CO_3 , K_2CO_3 , or K_3PO_4).
- **Solvent:** A suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is used.
- **Reaction Conditions:** The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- **Workup and Purification:** After the reaction is complete, an aqueous workup is performed to remove inorganic salts. The crude product is then purified, commonly by column chromatography on silica gel.

Synthetic Workflow: Gewald Synthesis Approach

The Gewald reaction is a multi-component reaction that can be used to synthesize polysubstituted thiophenes. While typically used for preparing 2-aminothiophenes, modifications of this reaction or related strategies could potentially be employed to generate the target carboxylic acid, likely through a multi-step process involving the synthesis of a suitable thiophene intermediate followed by functional group transformations.



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Caption: Multi-step synthesis via a Gewald intermediate.

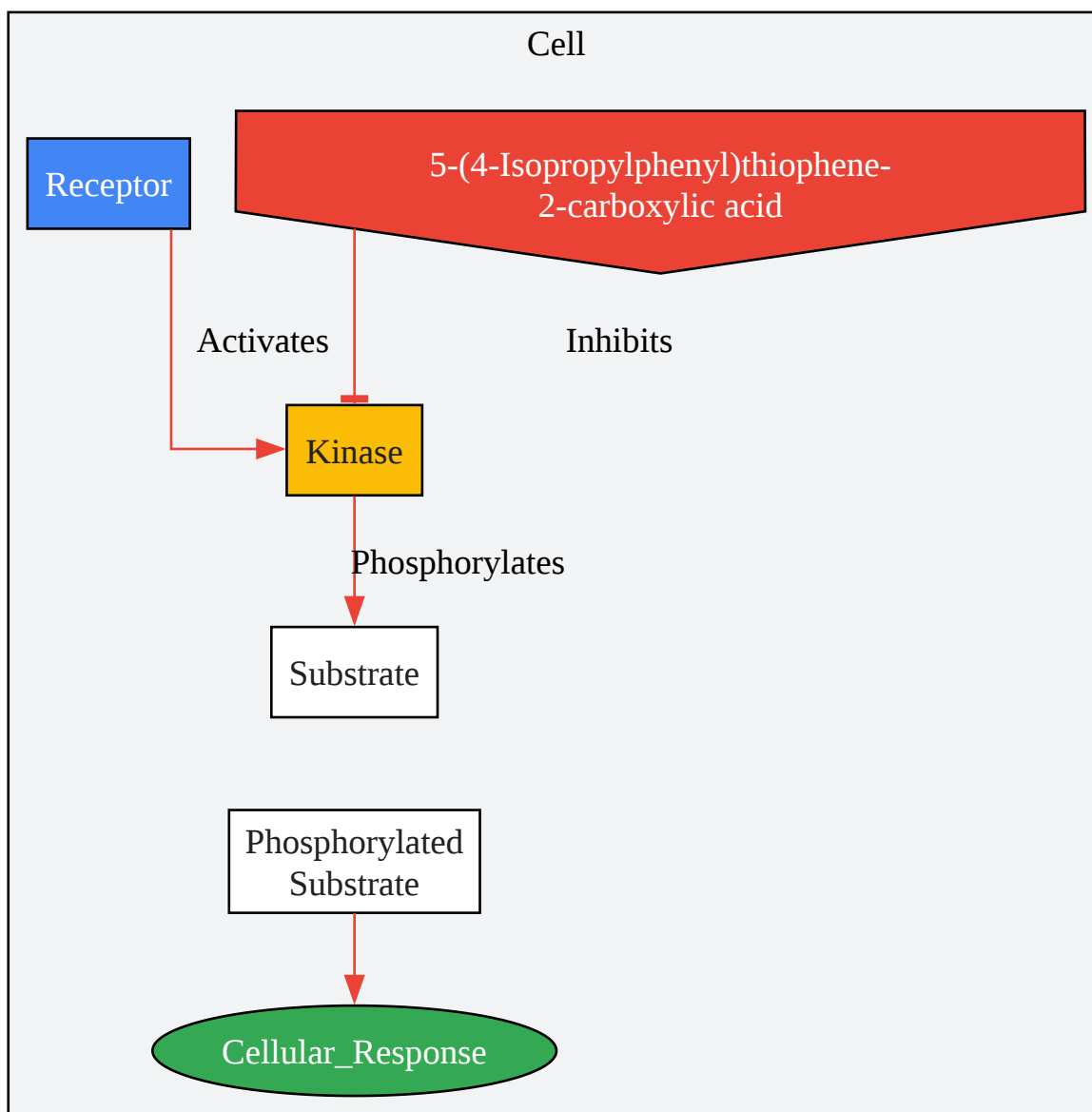
Methodology (Hypothetical):

- **Gewald Reaction:** 4-Isopropylacetophenone, an active methylene compound like ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) to form a polysubstituted 2-aminothiophene intermediate.
- **Hydrolysis and Decarboxylation:** The ester group of the intermediate is hydrolyzed to a carboxylic acid, which may then be decarboxylated.
- **Diazotization and Sandmeyer-type Reaction:** The amino group is converted to a diazonium salt and subsequently replaced with a halogen (e.g., bromine) via a Sandmeyer-type reaction.
- **Introduction of the Carboxylic Acid:** The halogenated thiophene can then be converted to the desired carboxylic acid through methods such as lithiation followed by reaction with carbon dioxide, or a palladium-catalyzed carbonylation.

Biological Activity and Signaling Pathways

While thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, specific studies on the biological effects of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** are limited in the public domain. Research into thiophene carboxamide derivatives has shown potential for antiproliferative effects, suggesting that this class of compounds may warrant further investigation as potential therapeutic agents.

Given the lack of specific data on signaling pathway involvement for this particular molecule, a diagram illustrating a hypothetical mechanism of action, for instance as a kinase inhibitor, can be conceptualized.



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Caption: Hypothetical kinase inhibition pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase, thereby blocking a signaling cascade that leads to a specific cellular response. This remains a conceptual model pending experimental validation.

Conclusion

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a compound with potential for further exploration in medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physical and chemical properties, while also outlining established synthetic routes that can be adapted for its preparation. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential biological activities. Future studies should focus on obtaining precise measurements of its physicochemical properties, detailed spectroscopic analysis, and comprehensive biological screening to elucidate its therapeutic potential.

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